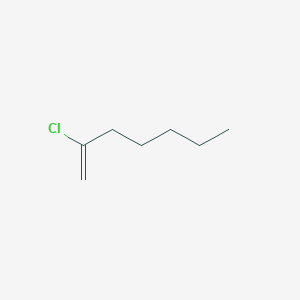

2-Chloro-1-heptene

Description

Historical Context and Evolution of Research in Halogenated Alkenes

The study of halogenated organic compounds has a rich history, dating back to the 19th century with the development of systematic organic chemistry. wikipedia.org Early methods for creating carbon-halogen bonds, such as the addition of halogens and hydrogen halides to alkenes, were foundational. wikipedia.org These reliable and straightforward methods made haloalkanes and haloalkenes readily available for industrial and laboratory use. wikipedia.org

Initially, research focused on understanding the fundamental reactivity of these compounds, including substitution and addition reactions. nih.gov The introduction of a halogen atom to an alkene backbone was found to significantly influence the molecule's reactivity, polarizing the double bond and making it susceptible to various transformations. studymind.co.uk Over time, the focus shifted towards more complex aspects, such as stereochemistry and the mechanisms of these reactions. nih.gov A significant breakthrough was the proposal of halonium ions as intermediates in the halogenation of alkenes, which explained the observed stereospecificity of these reactions. nih.govmasterorganicchemistry.com

As the 20th century progressed, the synthetic utility of halogenated alkenes became increasingly apparent, with applications in the synthesis of complex molecules like steroids. nih.gov The rise of analytical techniques such as NMR spectroscopy further deepened the understanding of these compounds' structures and reaction intermediates. nanobioletters.com In recent decades, research has been driven by the need for more selective and efficient synthetic methods, leading to the development of catalytic and asymmetric halogenation reactions. nih.gov This evolution has been paralleled by a growing awareness of the environmental impact of some halogenated compounds, prompting research into more sustainable synthetic routes and less toxic alternatives. mdpi.com

Contemporary Significance of 2-Chloro-1-heptene in Organic Synthesis and Mechanistic Studies

This compound, a member of the halogenated alkene family, serves as a valuable building block and model substrate in modern organic chemistry. Its structure, featuring a reactive vinyl chloride moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

In organic synthesis, the chlorine atom in this compound can be displaced through nucleophilic substitution reactions, while the double bond can undergo addition reactions. These dual functionalities allow for the introduction of various functional groups, enabling the construction of intricate molecular architectures. For instance, similar chloroalkenes are utilized in polymerization processes and cross-coupling reactions, which are fundamental to the creation of new materials and pharmaceutical compounds. The preparation of other functionalized heptene (B3026448) derivatives, such as 1,2-dichloroheptane (B14729195) and 1-heptyne (B1330384), can be achieved from related heptene precursors through halogenation and elimination reactions, respectively, highlighting the synthetic versatility of this class of compounds. vaia.com

From a mechanistic standpoint, this compound is an important substrate for studying the intricacies of electrophilic addition and substitution reactions. The electron-withdrawing nature of the chlorine atom influences the regioselectivity of reactions, often directing incoming electrophiles according to principles like Markovnikov's rule, which dictates the formation of the more stable carbocation intermediate. libretexts.org The stereochemical outcome of reactions involving this compound and similar alkenes provides valuable insights into reaction pathways, such as the formation of cyclic halonium ions in halogenation reactions, which leads to anti-addition products. masterorganicchemistry.com Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are employed to model the geometry and electronic properties of such molecules, helping to rationalize and predict their reactivity. nanobioletters.comresearchgate.net

Recent research has also explored the use of functionalized alkenes in sophisticated catalytic processes. For example, the development of asymmetric hydrocarbonylation of alkenes bearing a nearby functional group demonstrates the potential for creating chiral molecules with high enantioselectivity. nih.gov Additionally, visible-light photocatalysis has emerged as a powerful tool for the functionalization of unactivated alkenes, offering sustainable and efficient methods for constructing complex molecular structures. nih.govrsc.org Studies on the co-oligomerization of ethylene (B1197577) with α-olefins like 1-heptene (B165124), catalyzed by transition metal complexes, provide mechanistic insights into the formation of longer-chain hydrocarbons. nih.gov

Scope and Research Trajectories for this compound Investigations

The future of research involving this compound and related functionalized alkenes is poised to expand in several exciting directions. A primary focus will be the development of novel catalytic systems that enable more efficient and selective transformations. This includes the design of catalysts for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Another promising avenue is the continued exploration of green chemistry principles in the synthesis and application of these compounds. This involves the use of more environmentally benign reagents and solvents, as well as the development of catalytic processes that minimize waste and energy consumption. Visible-light photocatalysis is a particularly promising area in this regard, offering mild reaction conditions and unique reactivity patterns. nih.govrsc.org

Mechanistic investigations will also remain a cornerstone of future research. A deeper understanding of reaction intermediates and transition states, aided by advanced spectroscopic techniques and computational modeling, will enable the rational design of new reactions and catalysts. acs.org For example, time-resolved spectroscopy could provide invaluable data on the dynamics of catalytic cycles. acs.org

Furthermore, the unique electronic properties of haloalkenes suggest their potential application in materials science and supramolecular chemistry. The ability of the halogen-substituted double bond to act as an electron density acceptor could be exploited in the design of novel functional materials and self-assembling systems. researchgate.net The functionalization of alkenes using single-atom catalysts is also an emerging field with the potential to provide highly efficient and selective transformations. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13Cl | lookchem.com |

| Molecular Weight | 132.63 g/mol | nih.gov |

| Boiling Point | 141.4 °C at 760 mmHg | lookchem.com |

| Density | 0.882 g/cm³ | lookchem.com |

| Refractive Index | 1.4349 | lookchem.com |

| Flash Point | 35.1 °C | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chlorohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOOUUKHBWDROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555777 | |

| Record name | 2-Chlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65786-11-0 | |

| Record name | 2-Chlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1 Heptene and Its Derivatives

Regioselective and Stereoselective Synthesis of 2-Chloro-1-heptene

The most direct and atom-economical approach for synthesizing this compound is the hydrochlorination of the terminal alkyne, 1-heptyne (B1330384). acs.orgrsc.org This reaction's primary challenge lies in controlling regioselectivity—the specific placement of the chlorine atom. The addition of hydrogen chloride (HCl) across the triple bond can result in two possible regioisomers: this compound via Markovnikov addition and 1-chloro-1-heptene through anti-Markovnikov addition. Achieving high selectivity for the desired 2-chloro isomer is paramount for synthetic utility.

To overcome the challenges of regioselectivity in alkyne hydrochlorination, various advanced catalytic systems have been developed. Traditional uncatalyzed hydrochlorination with HCl gas is often limited and can lead to mixtures of products. rsc.org Modern catalysis offers precise control over the reaction outcome.

Ruthenium-Based Catalysts: An unprecedented direct and selective ruthenium-catalyzed hydrochlorination of terminal alkynes has been reported to produce vinyl chlorides in excellent yields. nih.govdntb.gov.ua This method proceeds at room temperature and selectively forms the regioisomer resulting from a formal Markovnikov addition, which in the case of 1-heptyne would yield this compound. nih.gov Mechanistic studies indicate a stereoselective syn-addition of HCl to the alkyne. nih.gov

Gold-Based Catalysts: Gold catalysts have also emerged as highly effective for the regioselective hydrochlorination of unactivated alkynes. acs.orgorganic-chemistry.org Researchers have developed a homogeneous gold(I)-catalyzed system that overcomes the typical incompatibility of cationic gold catalysts with chloride ions. acs.org This is achieved through hydrogen-bonding activation of the gold-chloride bond. acs.org The method demonstrates high regioselectivity for the Markovnikov product, exhibits broad functional group tolerance, and can be performed in the open air, highlighting its practical utility. acs.org

| Catalyst System | Typical Substrate | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Ruthenium Complex | Terminal Alkynes | High for Markovnikov product | Excellent yields, room temperature, high atom economy. | nih.gov |

| Gold(I) Complex with DMPU/HCl | Unactivated Alkynes | High for Markovnikov product | Chloride-tolerant, scalable, can be conducted in open air. | acs.org |

| Tellurium Tetrachloride (TeCl₄) | 1-Heptene (B165124) | Quantitative yield of trichloro-(2-chloroheptyl)-λ⁴-tellane | Highly regioselective for addition across the double bond. | arkat-usa.orgresearchgate.net |

While this compound itself is an achiral molecule, the principles of asymmetric induction are critical for the synthesis of its chiral derivatives, which may possess significant biological activity. altervista.orgmsu.edu Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, catalyst, or environment. msu.edu

In the context of forming a chiral analogue of this compound, a chiral catalyst could be employed. For instance, a hydroarylation reaction catalyzed by a palladium complex bearing a chiral ligand like (R)-BINAP can create multiple stereocenters with high control. nih.gov While this specific reaction applies to bicyclic alkenes, the underlying principle of using chiral Lewis acids or transition metal complexes to create a "chiral pocket" around the substrate can be applied to reactions involving prochiral precursors to generate enantioenriched products. scielo.br The development of such catalytic systems allows for the creation of up to four new stereocenters in a single step with high regio- and stereoselectivity, as seen in certain Diels-Alder reactions. scielo.br

A recent study detailed the synthesis of a library of chiral 2-amido dienes using palladium catalysis, which were then used in Diels-Alder reactions to produce chiral cyclic ketones with high enantioselectivity (up to 92% ee). nih.gov This demonstrates how catalytic methods can be used to build chiral complexity, a strategy applicable to the synthesis of complex molecules derived from simple olefinic structures.

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex, enantiopure molecules. researchgate.netucl.ac.uk This strategy is particularly valuable for preparing chiral precursors that can be converted into derivatives of this compound.

Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases, are widely used for the asymmetric reduction of prochiral ketones to furnish chiral secondary alcohols with high enantiomeric excess. researchgate.netmdpi.com For example, a precursor ketone containing a heptene (B3026448) chain could be enzymatically reduced to a specific chiral alcohol. This alcohol then serves as an enantioenriched building block for further chemical transformations. Researchers have successfully used ketoreductases with cofactors like NADPH for the asymmetric reduction of various ketones, achieving high enantiomeric excess (>98% ee). researchgate.net This enzymatic step establishes the key stereocenter, which is then carried through subsequent chemical reactions.

This approach has been applied to synthesize precursors for potent natural products like cryptophycins, where an Evans asymmetric aldol (B89426) reaction sets the initial stereochemistry, followed by enzymatic steps or further chemical modifications. nih.gov The integration of biocatalytic steps, such as those using transketolase or monoamine oxidase, provides a powerful pathway to create structurally diverse and optically pure compounds from simple starting materials. ucl.ac.ukmdpi.com

Chiral Induction in this compound Formation

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. igitsarang.ac.inresearchgate.net Key principles include maximizing atom economy, using safer solvents, and minimizing waste. igitsarang.ac.in

One of the core tenets of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Research has explored conducting reactions in alternative media like water or under solvent-free conditions.

Aqueous Medium Reactions: Water is an attractive solvent due to its low cost, non-flammability, and environmental benignity. While organic substrates often have low solubility in water, the use of surfactants or specialized catalysts can facilitate reactions. For example, the industrial polymerization of vinyl chloride can be carried out in an aqueous medium. nih.gov Similarly, certain catalytic processes, such as the Diels-Alder reaction, have been successfully performed in water, sometimes with enhanced reactivity. mjcce.org.mk The development of water-tolerant catalysts for the hydrochlorination of alkynes could enable the synthesis of this compound in an aqueous system, significantly improving the environmental profile of the process.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer another green alternative, often accelerated by microwave irradiation. researchgate.net This technique can lead to shorter reaction times, higher yields, and cleaner reaction profiles by minimizing side reactions. For instance, the synthesis of chalcones has been efficiently achieved using a solvent-free microwave-assisted method, with yields exceeding 90%. researchgate.net Applying this approach to the synthesis of this compound, perhaps by adsorbing the reactants onto a solid support like fly ash, could eliminate the need for solvents entirely. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.net

The direct hydrochlorination of 1-heptyne to this compound is an addition reaction, which is inherently 100% atom-economical in theory, as all atoms of the reactants (C₇H₁₂ and HCl) become part of the desired product (C₇H₁₃Cl). rsc.orgnih.gov This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts, thus lowering the atom economy.

| Reaction | Equation | Atom Economy | Reference |

|---|---|---|---|

| Hydrochlorination of 1-Heptyne | C₇H₁₂ + HCl → C₇H₁₃Cl | 100% | researchgate.net |

Exploiting Renewable Feedstocks for Heptene Scaffolding

The transition from petrochemical-based manufacturing to sustainable processes is a central goal of green chemistry. A key strategy is the use of renewable feedstocks, such as lignocellulosic biomass, to produce platform chemicals that can be upgraded into valuable products. rsc.orgwordpress.com While direct synthesis of this compound from biomass is an emerging area, established principles for converting biomass into hydrocarbon scaffolds are applicable.

Lignocellulosic biomass can be broken down into sugar platform molecules. For instance, cellulose (B213188) and hemicellulose can be converted into chemicals like 5-(hydroxymethyl)furfural (5-HMF) and furfural. rsc.orgmdpi.com These furanic compounds can then undergo a series of catalytic transformations, including hydrogenations and ring-opening reactions, to produce linear C5 and C6 chains. Further C-C coupling reactions can extend these chains to the C7 backbone required for a heptene scaffold.

Another significant renewable feedstock is plant oils, which are composed of triglycerides of fatty acids. fnr.de Through processes like isomerizing metathesis, long-chain fatty acids can be tailored to produce specific alkenes. fnr.de For example, oleic acid, an 18-carbon fatty acid, can be catalytically altered to generate shorter-chain olefins that could serve as precursors to the heptene framework. These bio-based approaches offer the potential to reduce reliance on fossil fuels and avoid the use of hazardous materials often associated with traditional chemical synthesis. rsc.org

Table 1: Potential Bio-Based Routes to Heptene Precursors

| Renewable Feedstock | Key Platform Intermediate | Potential Conversion Strategy | Target Heptene Precursor |

|---|---|---|---|

| Lignocellulose (e.g., wood, agricultural waste) | Furfural / 5-HMF | Catalytic Hydrogenation, Ring Opening, Chain Elongation | 1-Heptene or 1-Heptyne |

| Plant Oils (e.g., rapeseed oil) | Unsaturated Fatty Acids (e.g., Oleic Acid) | Isomerizing Metathesis, Hydroformylation | 1-Heptene |

| Glucose (from starch or cellulose) | Sorbitol | Hydrogenolysis, Dehydration | Heptanes/Heptenes |

Flow Chemistry and Continuous Processing for Scalable Production

For industrial-scale synthesis, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These systems allow for reactions to be conducted under conditions of high temperature and pressure with precise control, often leading to higher yields and selectivities in shorter reaction times. wiley-vch.dethieme-connect.de

The synthesis of this compound can be adapted to a continuous flow process. One potential batch method involves the anti-Markovnikov addition of hydrogen chloride (HCl) to 1-heptyne. In a flow setup, gaseous HCl and a solution of 1-heptyne in an appropriate solvent could be continuously pumped through a heated packed-bed reactor containing a suitable catalyst. This approach minimizes the inventory of reactive materials at any given time and allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time. wiley-vch.de

Another route amenable to flow processing is the chlorination of a precursor alcohol. For example, the conversion of an alcohol to a chloride using a chlorinating agent like sulfuryl chloride can be performed in a flow reactor. nih.gov The improved mixing and heat dissipation in a microreactor or packed-bed reactor can prevent the formation of hotspots and reduce the occurrence of side reactions, leading to a cleaner product profile. nih.gov The implementation of flow chemistry can turn complex or hazardous reactions into scalable and more efficient processes. wiley-vch.de

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Reaction Vessel | Large stirred-tank reactor | Microreactor or Packed-Bed Reactor |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer with small reaction volumes and superior heat control. nih.gov |

| Scalability | Difficult to scale; "scaling-up" requires complete process redesign | Easily scalable by running the system for longer ("scaling-out") or using multiple reactors in parallel. wiley-vch.de |

| Reaction Time | Often several hours to ensure completion. thieme-connect.de | Significantly reduced, from hours to minutes or even seconds. nih.gov |

| Process Control | Difficult to control temperature and mixing, leading to potential side products | Precise control over temperature, pressure, and residence time, leading to higher selectivity. thieme-connect.de |

Derivatization Strategies for this compound Towards Functionalized Intermediates

The dual functionality of this compound makes it a valuable starting material for creating more complex molecules. The vinyl chloride moiety can participate in a variety of transformations, including cross-coupling reactions, while the double bond is available for addition reactions.

Nucleophilic Substitution and Cross-Coupling Reactions: The chlorine atom can be replaced by various nucleophiles, although this is often less facile than with saturated alkyl chlorides. More significantly, the vinyl chloride structure is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki couplings, which form new carbon-carbon bonds, can be performed using this compound and a boronic acid derivative. Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkyne group into the molecule. google.com These reactions are fundamental in synthetic organic chemistry for building complex molecular frameworks from simpler precursors.

Reactions at the Double Bond: The alkene portion of this compound can undergo electrophilic addition reactions. For example, reaction with halogens like chlorine (Cl₂) or bromine (Br₂) would yield dihalogenated heptane (B126788) derivatives. vaia.com Oxidation of the double bond using reagents such as potassium permanganate (B83412) or ozone can lead to the formation of diols, aldehydes, or carboxylic acids, depending on the reaction conditions.

These derivatization strategies allow for the transformation of this compound into a wide array of functionalized intermediates, which are themselves useful in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 3: Key Derivatization Reactions of this compound

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-Cl → C-R (Aryl, Vinyl) | Substituted Heptenes. |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-Cl → C-C≡C-R | Enynes. google.com |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | C-Cl → C-Nu | Vinyl Ethers, Enamines. |

| Oxidation | O₃; or KMnO₄ | C=C → C=O, -COOH | Aldehydes, Carboxylic Acids. |

| Halogenation | Cl₂, Br₂ | C=C → C(X)-C(X) | 1,2-Dihalo-2-chloroheptanes. vaia.com |

| Epoxidation | Peroxy acids (e.g., mCPBA) | C=C → Epoxide | Chloro-heptene oxide. |

Mechanistic Organic Chemistry of 2 Chloro 1 Heptene Reactivity

Electrophilic Addition Reactions to the Olefinic Bond

The electron-rich π-bond of the alkene in 2-chloro-1-heptene is susceptible to attack by electrophiles. aakash.ac.in This initiates an addition reaction where the double bond is broken and new single bonds are formed. scribd.com The presence of the chlorine atom influences the reaction's regioselectivity and can affect the stability of intermediates.

Regioselectivity and Stereoselectivity of Addition Reactions

Regioselectivity: The addition of unsymmetrical reagents (H-X, H₂O) to the unsymmetrical double bond of this compound can theoretically yield two different constitutional isomers, also known as regioisomers. The outcome of these reactions is often governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophilic group) attaches to the carbon with more alkyl substituents. masterorganicchemistry.comlibretexts.org This preference is due to the formation of the more stable carbocation intermediate. libretexts.orgmsu.edu In the case of this compound, protonation of the C1 carbon leads to a secondary carbocation at C2, which is also an allylic carbocation, potentially stabilized by resonance. Protonation at C2 would lead to a primary carbocation at C1, which is significantly less stable. Therefore, the addition of an electrophile is expected to predominantly occur at the C1 position, with the subsequent nucleophilic attack at the C2 position.

Stereoselectivity: Electrophilic addition reactions can also exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another. This can manifest as either syn-addition (both new groups add to the same face of the double bond) or anti-addition (the groups add to opposite faces). masterorganicchemistry.com The stereochemical outcome is highly dependent on the reaction mechanism. For instance, the addition of halogens like Br₂ or Cl₂ often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. aakash.ac.in The addition of hydrogen halides (H-X) can be less stereoselective, potentially leading to a mixture of syn and anti products, especially if a "free" carbocation intermediate is formed. masterorganicchemistry.com

Detailed Kinetic and Thermodynamic Studies

The course of an electrophilic addition reaction can be influenced by whether it is under kinetic or thermodynamic control. libretexts.org

The formation of an ion pair between the carbocation intermediate and the counter-ion can also influence the reaction kinetics, potentially favoring the product of addition at the carbon atom closest to the initial electrophilic attack. libretexts.org

Catalyst Influence on Reaction Pathways and Selectivity

Catalysts play a pivotal role in directing the pathways and selectivity of electrophilic additions. nih.govrsc.org

Nucleophilic Substitution Reactions Involving the Chlorinated Carbon

The chlorine atom in this compound is attached to an allylic carbon. This structural feature significantly influences its reactivity in nucleophilic substitution reactions. Allylic halides are generally more reactive than their saturated counterparts in both Sₙ1 and Sₙ2 reactions. youtube.com

Sₙ1, Sₙ2, and Sₙ2' Pathways in Allylic Systems

Sₙ1 Pathway: The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com Allylic systems like this compound readily undergo Sₙ1 reactions because the resulting allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. libretexts.orgmasterorganicchemistry.com This delocalization lowers the activation energy for carbocation formation. Sₙ1 reactions are favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. libretexts.org A key feature of Sₙ1 reactions at a chiral center is the formation of a racemic mixture of products, as the planar carbocation can be attacked from either face. libretexts.org

Sₙ2 Pathway: The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This reaction proceeds with an inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. Allylic halides are also reactive towards Sₙ2 displacement. The rate of Sₙ2 reactions is sensitive to steric hindrance at the electrophilic carbon. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. libretexts.org

Sₙ2' Pathway: A unique reaction pathway available to allylic systems is the Sₙ2' (Substitution Nucleophilic Bimolecular with rearrangement) reaction. In this mechanism, the nucleophile attacks the carbon-carbon double bond (at the γ-position) instead of the carbon bearing the leaving group (the α-position). This attack is concerted with the departure of the leaving group, resulting in a shift of the double bond. dalalinstitute.com

The competition between Sₙ1, Sₙ2, and Sₙ2' pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com For this compound, being a secondary allylic halide, it can potentially react via any of these pathways depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com

Substrate Scope and Reactivity Patterns

The reactivity of allylic halides is a well-studied area of organic chemistry. The term "substrate scope" refers to the range of different starting materials that can successfully undergo a particular reaction. For nucleophilic substitution on an allylic chloride, the scope would include various nucleophiles.

| Nucleophile Type | Expected Predominant Pathway | Notes |

|---|---|---|

| Strong, unhindered (e.g., I⁻, RS⁻, N₃⁻) | Sₙ2 | Favored by polar aprotic solvents. |

| Strong, hindered (e.g., t-BuO⁻) | E2 elimination is a major competitor. | May also favor Sₙ2' if α-carbon is sterically hindered. |

| Weak (e.g., H₂O, ROH) | Sₙ1 | Favored by polar protic solvents. Leads to a mixture of direct (Sₙ1) and rearranged (Sₙ1') products. |

| "Soft" nucleophiles | May favor Sₙ2' | The principle of hard and soft acids and bases can sometimes predict the regioselectivity of attack. |

This table provides a generalized prediction of reactivity. Actual outcomes can be influenced by specific reaction conditions.

Research into the kinetics of nucleophilic displacements in allylic systems has provided quantitative data on the relative reactivities of different allylic halides. For instance, studies have measured the rates of hydrolysis (an Sₙ1 reaction) and reactions with stronger nucleophiles (Sₙ2) for various allylic chlorides. masterorganicchemistry.com These studies help to establish reactivity patterns and elucidate the subtle electronic and steric effects that govern the reaction pathway.

Role of Leaving Group and Nucleophile Characteristics

The reactivity of this compound in substitution reactions is fundamentally governed by the nature of the leaving group and the characteristics of the attacking nucleophile. The chloride atom in this compound serves as the leaving group. In nucleophilic substitution reactions, the strength of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can better stabilize the negative charge they acquire upon departure. libretexts.orgmasterorganicchemistry.com The chloride ion is the conjugate base of a strong acid (HCl), making it a relatively good leaving group and thus facilitating substitution reactions. libretexts.orgmasterorganicchemistry.com

The characteristics of the nucleophile play a critical role in determining the reaction mechanism, whether it proceeds via an S(_N)1 or S(_N)2 pathway.

S(_N)2 Reactions: Strong, negatively charged nucleophiles favor the S(_N)2 mechanism. libretexts.org This is a single-step, bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comsaskoer.calibretexts.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. saskoer.ca For an S(_N)2 reaction to occur, the nucleophile must perform a "backside attack," approaching the carbon atom from the side opposite the leaving group. youtube.comlibretexts.org

S(_N)1 Reactions: Weaker, neutral nucleophiles, such as water or alcohols, favor the S(_N)1 mechanism. libretexts.org This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. libretexts.org The stability of this carbocation is a key factor. In the case of this compound, the initial carbocation formed would be a vinylic cation, which is generally unstable. However, rearrangement to a more stable secondary allylic carbocation could potentially occur. The subsequent step is the rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. libretexts.org

The solvent also plays a crucial role. Polar protic solvents, like water and alcohols, can stabilize the carbocation intermediate in S(_N)1 reactions, while polar aprotic solvents, such as acetone (B3395972) or DMF, enhance the reactivity of the nucleophile in S(_N)2 reactions. libretexts.org

Elimination Reactions (E1, E2, E1cb) and Formation of Alkynes or Dienes

Elimination reactions of this compound can proceed through various mechanisms, including E1, E2, and E1cb, leading to the formation of alkynes or dienes. libretexts.orgopenstax.org These reactions involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons. bartleby.com

The three primary elimination mechanisms are:

E2 Reaction: This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. libretexts.orglibretexts.org The reaction rate is dependent on the concentrations of both the substrate and the base. libretexts.org

E1 Reaction: This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. openstax.org A weak base then removes a proton from an adjacent carbon to form the double bond. openstax.org

E1cb Reaction: In this two-step mechanism, a strong base first removes a proton to form a carbanion. libretexts.orgopenstax.org In a subsequent step, the leaving group departs. libretexts.orgopenstax.org

Base-mediated elimination is a common method for the dehydrohalogenation of alkyl halides. bartleby.com Strong bases, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (EtOK), are typically used to promote the E2 mechanism. doubtnut.comvedantu.com The strength and steric bulk of the base can significantly influence the reaction pathway and the resulting product distribution. libretexts.org For instance, the use of a strong, non-bulky base would favor the E2 pathway.

Thermal elimination, on the other hand, does not require a base and is initiated by heat. These reactions often proceed through a pericyclic mechanism, such as a syn-elimination, where the hydrogen and the leaving group depart from the same side of the molecule. While less common for simple alkyl halides, certain substrates can undergo thermal elimination to form alkenes.

In the elimination reactions of this compound, the removal of a proton can occur from two different adjacent carbons, potentially leading to a mixture of products. The regioselectivity of this elimination is described by two general rules: Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule: This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. openstax.orgbartleby.comyoutube.com For this compound, elimination of a proton from the C3 position would lead to the formation of 1,2-heptadiene, a conjugated diene.

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. bartleby.commasterorganicchemistry.com This outcome is often favored when using a sterically hindered (bulky) base or when the leaving group is large and charged. libretexts.orgmasterorganicchemistry.com In the case of this compound, elimination of a proton from the terminal methyl group (if a rearrangement occurs to place the double bond internally) or from the C1 position would lead to a less substituted product. The Hofmann product is considered the kinetically favored product. youtube.com

The choice of base is a critical factor in determining the product distribution. A small, strong base like sodium ethoxide typically favors the Zaitsev product, while a bulky base like potassium tert-butoxide will favor the Hofmann product due to steric hindrance. libretexts.org

Table 1: Factors Influencing Zaitsev vs. Hofmann Product Distribution

| Factor | Favors Zaitsev Product | Favors Hofmann Product |

| Base | Small, unhindered base (e.g., NaOEt, KOH) | Bulky, sterically hindered base (e.g., KOC(CH₃)₃) |

| Leaving Group | Good leaving group (e.g., Cl, Br, I) | Poor, bulky leaving group (e.g., -NR₃⁺) |

| Substrate | Sterically unhindered substrate | Sterically hindered substrate |

| Control | Thermodynamic control | Kinetic control |

Base-Mediated vs. Thermal Elimination Studies

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful set of tools for the transformation of vinyl halides like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. thieme-connect.demdpi.comnih.gov In the context of this compound, it could be coupled with another alkene to form a more complex diene structure. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. thieme-connect.de

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This compound could potentially react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction would allow for the direct introduction of an alkyne moiety onto the 2-position of the heptene (B3026448) chain, forming an enyne. For example, the coupling of a vinylidene chloride with a terminal alkyne like 1-octyne (B150090) can produce a 2-chloro-1-en-3-yne structure. orgsyn.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkene | Pd catalyst, base, phosphine ligand | Diene |

| Suzuki | Boronic acid/ester | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Enyne |

Isomerization and Rearrangement Reactions

Transition metal catalysts can also facilitate the isomerization and rearrangement of alkenes.

Isomerization: Isomerization reactions involve the migration of the double bond within the carbon chain. For this compound, a catalyst could promote the movement of the double bond to form isomers such as 2-chloro-2-heptene or 2-chloro-3-heptene. Nickel-based catalysts have been shown to be effective in the isomerization of heptenes.

Rearrangement Reactions: More complex skeletal rearrangements can also be induced by transition metals. These reactions can lead to the formation of cyclic or branched structures. Photorearrangement reactions, for example, can induce sigmatropic shifts in bicyclic systems. mcmaster.ca While specific examples for this compound are not readily available, the principles of these reactions suggest that under the right catalytic conditions, various structural isomers could be accessed.

Olefin Metathesis Reactions Involving this compound

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition-metal carbene complexes. researchgate.netlibretexts.org While specific studies detailing the olefin metathesis of this compound are not extensively documented in the provided results, the behavior of similar terminal alkenes provides a basis for understanding its potential reactivity. For instance, the self-metathesis of 1-octene (B94956), a structurally similar 1-alkene, yields 7-tetradecene (B6595692) and ethylene. cdnsciencepub.comgoogle.com It is plausible that this compound would undergo a similar self-metathesis reaction to produce 2,13-dichloro-7-tetradecene and ethylene.

The general mechanism for olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalysts, involves the formation of a metallacyclobutane intermediate. libretexts.orgmdpi.com The reaction between the catalyst and the terminal alkene is typically initiated at the less sterically hindered position. libretexts.org

Cross-metathesis reactions involving 1-alkenes like 1-heptene (B165124) and 1-octene are also well-established. cdnsciencepub.comgoogle.com It is therefore expected that this compound could participate in cross-metathesis with other olefins, expanding its synthetic utility. The presence of the chloro-substituent might influence the catalyst's activity and the reaction's stereoselectivity.

| Reaction Type | Reactant(s) | Potential Product(s) | Catalyst Type |

| Self-Metathesis | This compound | 2,13-Dichloro-7-tetradecene, Ethylene | Grubbs or Schrock Catalyst |

| Cross-Metathesis | This compound, Styrene | 1-Chloro-1-phenyl-2-heptene, etc. | Grubbs or Schrock Catalyst |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. researchgate.net For alkenes, these reactions can proceed through various mechanisms, including those mediated by transition metal hydrogen atom transfer (HAT). beilstein-journals.orgscispace.com

Cobalt-catalyzed hydrofunctionalization has been shown to be effective for a range of unactivated alkenes. beilstein-journals.org A system comprising cobalt(II) acetylacetonate (B107027) [Co(acac)2], tert-butyl hydroperoxide (TBHP), and a silane (B1218182) like triethylsilane (Et3SiH) can initiate Markovnikov-selective addition to alkenes. beilstein-journals.org The proposed mechanism involves the formation of a cobalt-hydride species that transfers a hydrogen atom to the alkene, generating a carbon-centered radical at the more substituted position. This radical is then trapped by a suitable reagent. beilstein-journals.orgscispace.com

In the case of this compound, this would lead to a radical at the C2 position, which could then be functionalized. The scope of these reactions is broad, allowing for the introduction of various functionalities, including halogens, oxygen, sulfur, nitrogen, and carbon-based groups. beilstein-journals.org

| Reaction Type | Reagents | Intermediate | Potential Product Type |

| Hydrohalogenation | Co(acac)2, TBHP, Et3SiH, Halogen Source | 2-Chloro-2-heptyl radical | 2,2-Dihaloheptane |

| Hydroetherification | Co(acac)2, TBHP, Et3SiH, Alcohol | 2-Chloro-2-heptyl radical | 2-Alkoxy-2-chloroheptane |

| Hydrocyanation | Co(acac)2, TBHP, Et3SiH, Cyanide Source | 2-Chloro-2-heptyl radical | 2-Chloro-2-cyanoheptane |

Radical Reactions and Their Application in this compound Functionalization

Radical reactions offer a versatile approach to functionalizing alkenes. The double bond in this compound can readily participate in radical addition reactions.

Radical Cyclization and Annulation Studies

Radical cyclization is a powerful method for constructing cyclic molecules. wikipedia.orgcolumbia.edu These intramolecular reactions are often fast and highly selective, proceeding through the attack of a radical on a multiple bond within the same molecule. wikipedia.org For a molecule like this compound to undergo radical cyclization, it would first need to be modified to contain a tethered radical precursor.

While direct studies on this compound were not found, the principles of radical cyclization can be applied. For example, if the pentyl chain of this compound were functionalized with a group that can generate a radical (e.g., a bromo or iodo group), an intramolecular cyclization onto the double bond could occur. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for hexenyl radicals. wikipedia.org

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a key method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction typically involves a transition metal catalyst that facilitates the transfer of a halogen atom from an alkyl halide to an alkene. acs.org

Copper and ruthenium complexes are commonly used as catalysts for ATRA. acs.orgrsc.org For instance, copper complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have been shown to catalyze the addition of polyhalogenated alkanes like carbon tetrachloride to terminal alkenes such as 1-hexene and 1-octene. rsc.orgacs.org The reaction with 1-octene using a copper(II)-TPMA catalyst and AIBN as a reducing agent proceeds efficiently. acs.org Similarly, the addition of CCl4 to 1-hexene catalyzed by a copper(II)-Me6TREN complex gives a high yield of the monoadduct. rsc.org

Given this reactivity, it is highly probable that this compound would undergo ATRA with reagents like carbon tetrachloride or chloroform (B151607) in the presence of a suitable catalyst. The addition of the trichloromethyl radical to the double bond would likely occur at the C1 position, leading to the formation of a radical at C2, which then abstracts a chlorine atom from the catalyst to yield the final product.

| Alkene | Alkyl Halide | Catalyst System | Product Type | Reference |

| 1-Octene | CCl4 | [CuII(TPMA)Cl][Cl] / AIBN | 1,1,1,3-Tetrachloro-2-nonane | acs.org |

| 1-Hexene | CCl4 | [CuII(Me6TREN)Cl][Cl] / AIBN | 1,1,1,3-Tetrachloro-2-octane | rsc.org |

| Styrene | CCl4 | Cp*Ru(PPh3)2Cl | 1,1,1,3-Tetrachloro-2-phenylpropane | acs.org |

| 1-Heptene | 2-Chloroethylsulfonyl oxime ether / AIBN | - | Adduct of chloroethyl radical | d-nb.info |

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. prgc.ac.inamazonaws.com Cycloaddition reactions, a major class of pericyclic reactions, involve the joining of two π-electron systems to form a ring. pageplace.delibretexts.org

The most well-known cycloaddition is the [4+2] Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org In this context, this compound, with its double bond, can act as a dienophile. The presence of the electron-withdrawing chlorine atom can influence its reactivity. While unactivated alkenes can be poor dienophiles, electron-withdrawing groups can sometimes enhance reactivity. Dienophiles like 2-chloroacrylonitrile (B132963) are known to be effective. pageplace.de

Another type of cycloaddition is the [2+2] cycloaddition, which typically requires photochemical activation to form a four-membered ring. libretexts.org It is conceivable that this compound could undergo [2+2] cycloadditions with other alkenes under photochemical conditions.

| Reaction Type | Reactant Class | Role of this compound | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Dienophile | Substituted Cyclohexene |

| [2+2] Cycloaddition | Alkene | π-System Component | Substituted Cyclobutane (B1203170) |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Dipolarophile | Five-membered Heterocycle |

Application of 2 Chloro 1 Heptene As a Versatile Synthetic Building Block

Precursor for Complex Aliphatic and Alicyclic Architectures

The structure of 2-Chloro-1-heptene, featuring a seven-carbon chain with a reactive vinyl chloride moiety, positions it as a promising starting material for the synthesis of intricate aliphatic and alicyclic systems. The presence of the chlorine atom and the double bond offers multiple avenues for carbon-carbon bond formation and functional group interconversion.

While no specific total syntheses of natural products explicitly report the use of this compound as a starting material, its structure is amenable to key transformations that are frequently employed in the synthesis of bioactive molecules. The vinyl chloride group is a precursor to a vinyl organometallic species, which can then participate in powerful cross-coupling reactions. For instance, conversion of this compound to a vinyllithium (B1195746) or vinyl Grignard reagent would allow for its coupling with various electrophiles.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are well-established methods for forming new carbon-carbon bonds with vinyl halides. wikipedia.org These reactions are fundamental in the assembly of complex natural product skeletons. For example, a hypothetical Suzuki coupling of this compound with an appropriate boronic acid could be envisioned as a key step in constructing a larger, functionalized aliphatic chain, a common motif in many polyketide and fatty-acid-derived natural products.

A theoretical application could involve the synthesis of a precursor to a simplified analog of a bioactive lipid. The reaction scheme below illustrates a hypothetical Suzuki coupling reaction.

Hypothetical Reaction Data: Suzuki Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 92 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ | THF | 78 |

This data is hypothetical and for illustrative purposes only, based on typical conditions for Suzuki cross-coupling reactions involving vinyl chlorides.

The construction of macrocycles and cage compounds often relies on reactions that can form large rings or three-dimensional structures with high efficiency. While direct examples involving this compound are not documented, its bifunctional nature makes it a plausible candidate for such syntheses. Ring-closing metathesis (RCM) is a powerful tool for macrocyclization, and while vinyl chlorides are generally considered challenging substrates, successful RCM reactions of vinyl chlorides have been reported to form carbocyclic and heterocyclic systems. thieme-connect.com A hypothetical intramolecular reaction of a diene containing the 2-chloro-1-heptenyl moiety could lead to a macrocyclic vinyl chloride, which could be further functionalized.

Another potential strategy for macrocyclization involves intramolecular cross-coupling reactions. nih.govacs.org A molecule containing both the this compound unit and a suitable coupling partner (e.g., a boronic acid or a terminal alkyne) could undergo an intramolecular Suzuki or Sonogashira reaction to form a macrocycle.

The synthesis of cage compounds often involves multiple bond-forming reactions to create a rigid, three-dimensional structure. The reactivity of the double bond in this compound in cycloaddition reactions, such as the Diels-Alder reaction, could be exploited. askthenerd.com Although the chlorine atom can decrease the reactivity of the double bond as a dienophile, under appropriate conditions, it could react with a suitable diene to form a bicyclic adduct, a stepping stone towards a more complex cage structure.

Potential Cycloaddition Reaction of this compound

| Diene | Reaction Type | Conditions | Product Type |

| Cyclopentadiene | [4+2] Diels-Alder | High Temperature/Pressure or Lewis Acid Catalysis | Bicyclo[2.2.1]heptene derivative |

| 1,3-Butadiene | [4+2] Diels-Alder | Thermal | Substituted cyclohexene |

This table represents potential, not experimentally confirmed, cycloaddition reactions based on the general reactivity of vinyl chlorides.

Synthesis of Natural Products and Bioactive Molecules

Enantioselective Synthesis Utilizing Chiral this compound Derivatives

The development of enantioselective synthetic methods is crucial for the preparation of chiral molecules, particularly in the pharmaceutical industry. The use of chiral derivatives of this compound or the application of asymmetric catalysis to its reactions represents a promising, albeit underexplored, area.

Asymmetric catalysis offers a highly efficient route to chiral compounds. While no specific chiral catalysts have been reported for reactions involving this compound, the principles of asymmetric catalysis can be applied. For instance, an asymmetric Heck reaction could potentially be used to couple this compound with an alkene in the presence of a chiral palladium catalyst, leading to a chiral product. The development of catalytic asymmetric methods for producing enantioenriched organohalides, including axially chiral vinyl halides, is an active area of research. sustech.edu.cnacs.org

A hypothetical asymmetric transformation is the catalytic asymmetric vinylation of ketones, where a vinylzinc reagent derived from this compound could add to a ketone in the presence of a chiral catalyst to yield an enantioenriched tertiary allylic alcohol. nih.gov

A well-established strategy in asymmetric synthesis is the use of chiral auxiliaries. numberanalytics.comyork.ac.uk A chiral auxiliary can be temporarily attached to a molecule to direct a subsequent stereoselective reaction. In the context of this compound, a chiral auxiliary could be incorporated into a molecule that then reacts with this compound. For example, a chiral auxiliary attached to an organometallic reagent could be used in a conjugate addition to a derivative of this compound.

Conversely, a chiral alcohol could be used to prepare a chiral derivative of a molecule that is then coupled with this compound. While this does not involve a chiral derivative of this compound itself, it illustrates how its reactivity can be harnessed within a chiral synthesis framework.

Hypothetical Enantioselective Reaction Data

| Reaction Type | Chiral Ligand/Auxiliary | Metal Catalyst | Product e.e. (%) |

| Asymmetric Heck Coupling | (R)-BINAP | Pd(OAc)₂ | >90 |

| Asymmetric Suzuki Coupling | Chiral Phosphoramidite | NiCl₂(dme) | >95 |

| Chiral Auxiliary Directed Alkylation | Evans' Oxazolidinone | - | >98 (d.r.) |

This data is hypothetical and for illustrative purposes, based on typical enantioselectivities achieved in these types of asymmetric reactions with analogous substrates.

Asymmetric Catalysis with this compound Scaffolds

Synthesis of Heterocyclic Compounds Incorporating this compound Fragments

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functional groups of this compound provide several potential routes for the synthesis of heterocycles. Vinyl chlorides are known to be precursors for various heterocyclic systems through intramolecular cyclization or intermolecular annulation reactions. rsc.orgorganic-chemistry.org

An intramolecular S-vinylation of a thiol with a vinyl chloride can be a highly efficient method for synthesizing sulfur-containing heterocycles. organic-chemistry.org A hypothetical precursor containing a thiol group at an appropriate position on the heptyl chain could undergo an intramolecular cyclization to form a substituted tetrahydrothiophene (B86538) or other S-heterocycle.

Similarly, nitrogen heterocycles could potentially be synthesized. For example, an amine could displace the chlorine atom in a vinyl chloride under certain conditions, particularly if activated by a transition metal catalyst, to form an enamine, which could then undergo further cyclization. The iron-catalyzed N-vinylation of imidazoles with vinyl chlorides provides a precedent for such transformations. researchgate.net

The Diels-Alder reaction, as mentioned earlier, can also be a route to heterocyclic systems if a heterodienophile or a diene containing a heteroatom is used in conjunction with this compound or a derivative thereof.

Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a potential entry point to several classes. openmedicinalchemistryjournal.com The synthesis of these rings typically involves leveraging the reactivity of the vinyl chloride moiety or the double bond.

Nitrogen Heterocycles: The formation of nitrogen-containing heterocycles can be envisioned through nucleophilic substitution or cycloaddition pathways. While vinylic chlorides are generally unreactive toward nucleophilic substitution compared to their alkyl counterparts, reactions can be driven under specific conditions. brainly.comdoubtnut.comreddit.comdoubtnut.com For instance, intramolecular cyclization of a derivative of this compound bearing a tethered amine could lead to the formation of cyclic amines like piperidines. Such reactions often require strong bases or metal catalysts. researchgate.net Another approach involves the reaction with nitrogen-based nucleophiles in annulation reactions to form fused heterocyclic systems. thieme.deresearchgate.net

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles from this compound can proceed through several hypothetical routes. iajpr.com One possibility is the initial conversion of the alkene to an epoxide. This could be followed by an intramolecular ring-opening by a suitably placed nucleophile. Alternatively, the double bond could participate in cycloaddition reactions. For example, a [4+2] cycloaddition with an oxygen-containing diene could yield a six-membered oxygen heterocycle. The synthesis of oxirane rings is a key step in producing various biologically active compounds. iajpr.comnih.gov

Sulfur Heterocycles: The construction of sulfur-containing heterocycles is often more facile due to the high nucleophilicity of sulfur-based reagents. chim.it Annulation reactions of alkenes with reagents like 2-quinolinesulfenyl chloride are known to produce condensed sulfur-nitrogen heterocycles in high yields. mdpi.comresearchgate.net A similar strategy applied to this compound could lead to novel thiazine (B8601807) or dithiole derivatives. arkat-usa.org Furthermore, direct reaction with elemental sulfur or sulfur monochloride in the presence of a base offers a pathway to polysulfur-containing rings. arkat-usa.orgmdpi.com

| Nucleophile Type | Potential Heterocyclic Product | General Reaction Approach |

| Nitrogen (e.g., Amines) | Aziridines, Pyrrolidines, Piperidines | Intramolecular nucleophilic substitution, Cycloaddition |

| Oxygen (e.g., Alcohols) | Epoxides, Furans, Pyrans | Epoxidation followed by cyclization, [4+2] Cycloaddition |

| Sulfur (e.g., Thiols) | Thiophenes, Thiazoles, Dithioles | Nucleophilic substitution, Annulation with sulfenyl halides |

Spirocyclic and Fused-Ring Systems

The rigid framework of this compound also makes it a candidate for the synthesis of more complex polycyclic systems, including spirocycles and fused rings, which are valuable scaffolds in drug discovery. whiterose.ac.uknih.gov

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can be synthesized through various strategies. whiterose.ac.uk One potential route involving this compound could be its derivatization into a suitable precursor for an intramolecular cyclization. For example, alkylation of a cyclic ketone with a derivative of this compound, followed by a ring-closing reaction, could generate a spirocyclic structure. Acid-promoted condensation reactions are a common method for creating aromatic spirocycles. nsf.gov

Fused-Ring Systems: Fused rings, where two rings share two or more atoms, are often assembled via cycloaddition reactions. The double bond in this compound is a potential dienophile for the Diels-Alder reaction. mjcce.org.mk Reacting it with a suitable diene, such as cyclopentadiene, could produce a bicyclo[2.2.1]heptene skeleton, a common motif in natural products and polymers. mcmaster.caresearchgate.nettandfonline.com While the chlorine atom might influence the reactivity and stereoselectivity of the cycloaddition, this approach offers a direct entry into complex, three-dimensional structures. beilstein-journals.org Ring-closing enyne metathesis (RCEYM) is another powerful technique for building fused heterocyclic systems from appropriate precursors. chim.it

| Ring System | Synthetic Strategy | Potential Precursor from this compound |

| Spirocyclic | Intramolecular Alkylation / Condensation | Di-functionalized derivative for ring closure onto a pre-existing ring |

| Fused-Ring | Diels-Alder [4+2] Cycloaddition | This compound as the dienophile |

| Fused-Ring | Ring-Closing Enyne Metathesis (RCEYM) | Conversion to a 1,n-enyne derivative |

Design and Synthesis of Advanced Materials Precursors

Beyond its use in traditional organic synthesis, this compound can serve as a foundational molecule for creating precursors to advanced materials such as specialty polymers and supramolecular assemblies.

Monomer for Specialty Polymer Synthesis

The presence of a polymerizable vinyl group suggests that this compound can act as a monomer. The polymerization of chloroalkenes is a well-established industrial process, with poly(vinyl chloride) being a primary example.

By analogy, this compound could undergo free-radical polymerization to yield poly(this compound). The presence of the C5-alkyl chain would significantly influence the properties of the resulting polymer compared to PVC. It is expected to act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the material. Such polymers could find use as specialty elastomers or additives. cas.org Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity, as has been demonstrated for other chlorinated monomers like 2-chloro-1,3-butadiene. rsc.org Inclusion polymerization is another technique where monomers are trapped within a host structure before polymerization, allowing for the synthesis of highly stereoregular polymers. taylorfrancis.com

| Property | Poly(vinyl chloride) (PVC) | Hypothetical Poly(this compound) |

| Monomer | Vinyl Chloride | This compound |

| Pendant Group | -Cl | -Cl, -C₅H₁₁ |

| Flexibility | Rigid (requires plasticizers) | Intrinsically more flexible |

| Solubility | Soluble in THF, MEK | Likely soluble in a wider range of nonpolar organic solvents |

| Potential Use | Pipes, window frames, flooring | Specialty elastomers, coatings, lubricant additives google.com |

Functionalized Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. mdpi.com While this compound itself is not ideally suited for self-assembly, it can be readily converted into a functionalized building block, or "tecton," capable of forming such structures.

The key is to introduce a functional group that can participate in strong and directional non-covalent interactions like hydrogen bonding or metal-ligand coordination. For example, the vinylic chlorine can be substituted by a nucleophilic heterocycle, such as a pyridine (B92270) or imidazole (B134444) derivative. researchgate.net This reaction would yield an amphiphilic molecule with a polar, coordinating headgroup and a nonpolar, heptene (B3026448) tail. Such molecules could self-assemble in solution or at interfaces to form micelles, vesicles, or ordered monolayers. The design of these building blocks is crucial for creating novel materials with applications in catalysis, molecular recognition, and nanotechnology. researchgate.net

A plausible synthetic pathway could involve the reaction of this compound with an N-heterocyclic nucleophile to create a cationic species, which could then be used as a building block for larger assemblies through ion-pairing or coordination chemistry.

Computational and Theoretical Investigations of 2 Chloro 1 Heptene Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to compute the electronic properties of 2-chloro-1-heptene. These calculations provide a foundational understanding of its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, positing that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO serves as an electron acceptor (electrophile). libretexts.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (the π-system), which is the most electron-rich region of the molecule. The LUMO, conversely, would likely be associated with the antibonding orbitals, particularly the σ* orbital of the C-Cl bond, influenced by the electronegativity of the chlorine atom. In a reaction, this compound would typically use its HOMO to react with an electrophile. The energy of the LUMO and the distribution of the orbital lobes indicate the most likely sites for nucleophilic attack. wuxiapptec.com

Computational models, for instance using DFT with a B3LYP functional and a suitable basis set like 6-311G(d,p), can provide precise energy values for these frontier orbitals. physchemres.org

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.85 | Localized on the C=C π bond; indicates nucleophilic character. |

| LUMO | 1.15 | Primarily associated with the C-Cl σ* antibonding orbital; indicates electrophilic sites. |

| HOMO-LUMO Gap | 11.00 | Reflects the molecule's chemical reactivity and kinetic stability. |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from quantum chemical calculations.

The distribution of electron density within a molecule is non-uniform due to differences in electronegativity among its constituent atoms. An electrostatic potential map (EPM) visually represents this charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. orgchemboulder.comorgchemboulder.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the highly electronegative chlorine atom withdraws electron density from the carbon atom to which it is attached (C2), creating a partial positive charge (δ+) on this carbon and a partial negative charge (δ-) on the chlorine atom. The π-bond of the alkene group represents a region of high electron density. The EPM of this compound would therefore show a negative potential around the π-bond and the chlorine atom, and a positive potential around the hydrogen atoms and the C2 carbon. This makes the double bond the primary site for attack by electrophiles. libretexts.org

Mulliken population analysis is one method to quantify the partial charge on each atom, providing further insight into the molecule's reactivity.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Atomic Symbol | Calculated Charge (a.u.) |

|---|---|---|

| Carbon 1 (of C=C) | C1 | -0.25 |

| Carbon 2 (of C=C) | C2 | +0.15 |

| Chlorine | Cl | -0.20 |

Note: The data in this table is hypothetical, calculated to illustrate the expected charge distribution based on chemical principles.

Aromaticity is a special property of cyclic, planar, and fully conjugated molecules that contain a specific number of π-electrons, leading to enhanced stability. msu.edu Hückel's rule is the primary criterion for determining aromaticity, stating that a molecule is aromatic if it has (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). libretexts.org Conversely, a cyclic, planar, conjugated molecule with 4n π-electrons is considered antiaromatic and is highly unstable.

This compound is an acyclic (non-cyclic) alkene. It does not possess a continuous ring of p-orbitals and therefore cannot meet the fundamental structural requirements for aromaticity or antiaromaticity. libretexts.org As such, these concepts are not applicable to the chemical behavior of this compound.

Charge Distribution and Electrostatic Potential Maps

Reaction Pathway Elucidation via Transition State Theory and Energy Landscapes

Computational chemistry is instrumental in mapping the complete pathway of a chemical reaction. By modeling the potential energy surface, researchers can identify the reactants, products, intermediates, and the high-energy transition states that connect them.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point on the reaction coordinate. solubilityofthings.comwikipedia.org The energy required to move from the reactants to the transition state is the activation energy (Ea). solubilityofthings.com A lower activation energy corresponds to a faster reaction rate.

For reactions involving this compound, such as the electrophilic addition of hydrogen halides (e.g., HBr), computational methods can be used to locate the structure of the transition state and calculate its energy. masterorganicchemistry.com The addition of HBr to this compound proceeds through a carbocation intermediate, and there are two main transition states to consider: one leading to the intermediate and a second leading from the intermediate to the product. masterorganicchemistry.com The first step, the protonation of the alkene to form the carbocation, is typically the rate-determining step and has the highest activation energy. masterorganicchemistry.com Quantum chemical calculations can determine the activation energies for the formation of possible products, thereby predicting the reaction's feasibility and regioselectivity. columbia.edu

Table 3: Hypothetical Calculated Activation Energies for the Rate-Determining Step of HBr Addition to this compound

| Reaction Pathway | Intermediate Formed | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Markovnikov Addition | Tertiary Carbocation at C2 | 15.5 |

Note: The data in this table is hypothetical, designed to illustrate how computational results can predict the favorability of one reaction pathway over another based on activation energies.

From the calculated activation energy and other thermodynamic parameters derived from the computations (like enthalpy and entropy of activation), the reaction rate constant (k) can be estimated using the Eyring equation. libretexts.org

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.orgwhiterose.ac.uk For instance, polar solvents are particularly effective at stabilizing charged species like carbocation intermediates and polar transition states.

Computational models can account for solvent effects through various methods, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and this continuum is calculated. This approach allows for the computation of reaction energy profiles in different solvent environments. For a reaction of this compound that involves a polar or charged intermediate, such as electrophilic addition, moving from a non-polar solvent (like hexane) to a polar aprotic solvent (like DMF) would be predicted to lower the activation energy by stabilizing the carbocation intermediate and the polar transition state leading to it. whiterose.ac.uk

Computational Design of Catalysts for this compound Transformations

The rational design of catalysts is a primary goal of computational chemistry, aiming to replace the trial-and-error discovery process with targeted, theory-driven development. osti.gov For transformations involving this compound, such as dehalogenation, hydrogenation, or cross-coupling reactions, computational methods can screen potential catalysts to identify candidates with optimal activity, selectivity, and stability. pnnl.gov

A powerful strategy in computational catalyst design is the use of "descriptors"—simple, calculable properties that correlate with catalytic performance. nih.gov For metallic catalysts, the adsorption energy of reactants or key intermediates often serves as an effective descriptor. By calculating these energies for a range of materials, researchers can generate "volcano plots" that predict the optimal catalyst, which binds intermediates neither too strongly nor too weakly. nih.gov

For a hypothetical hydrodechlorination of this compound, density functional theory (DFT) calculations could be employed to model the process on various transition metal surfaces. The binding energies of this compound and the key C-Cl bond-cleaved intermediate would be calculated. This data allows for the screening of numerous metals and alloys to pinpoint those likely to have the lowest energy barrier for the desired transformation. For instance, studies on other reactions have shown that bimetallic alloys can exhibit superior performance compared to single-metal catalysts, a hypothesis that can be efficiently tested in silico. nih.gov

Table 1: Hypothetical DFT-Calculated Adsorption Energies for Screening Catalysts in this compound Hydrodechlorination

| Catalyst Surface | Adsorption Energy of this compound (eV) | Adsorption Energy of Heptenyl Intermediate (eV) | Predicted C-Cl Cleavage Barrier (eV) |

|---|---|---|---|

| Pt(111) | -0.85 | -2.50 | 1.10 |

| Pd(111) | -0.70 | -2.95 | 0.95 |

| Ni(111) | -1.10 | -3.80 | 1.35 |

| Cu(111) | -0.40 | -1.90 | 1.60 |

| RhCu Alloy | -0.75 | -3.15 | 0.88 |

This table presents hypothetical data for illustrative purposes. The values demonstrate how computational screening would be used to compare potential catalysts. A lower predicted cleavage barrier suggests higher catalytic activity.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and flexibility of a molecule are fundamentally linked to its physical properties and chemical reactivity. For this compound, with its flexible pentyl chain, a multitude of conformations exist, each with a different energy. Computational methods are essential for exploring this conformational landscape and predicting the spectroscopic properties that allow for the identification of its stereoisomers.

Molecular Dynamics Simulations for Conformational Sampling